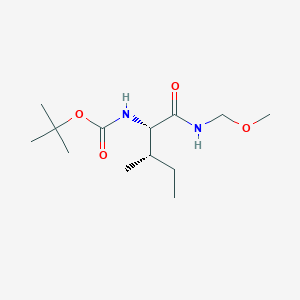
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a heterocyclic compound with the molecular formula C10H13NO2. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Various substituents can be introduced to the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
科学的研究の応用
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It can be used in the synthesis of materials with specific properties
作用機序
The mechanism of action of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with cellular signaling pathways .
類似化合物との比較
Similar Compounds
Ketorolac: A non-steroidal anti-inflammatory drug with a similar pyrrolizine structure.
Indole Derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities
Uniqueness
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-ethyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-7-6-8(10(12)13)9-4-3-5-11(7)9/h6H,2-5H2,1H3,(H,12,13) |
InChIキー |
WKNNMIRUNQNYFD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C2N1CCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Uridine, 2',5'-dideoxy-5'-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B13012215.png)
![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)

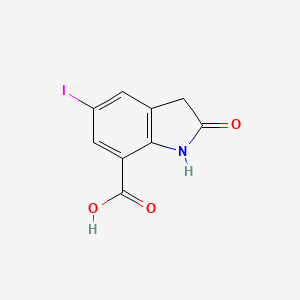
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
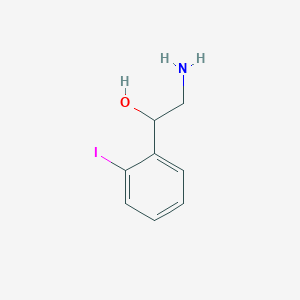
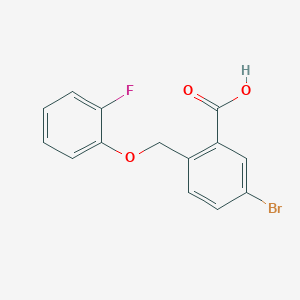
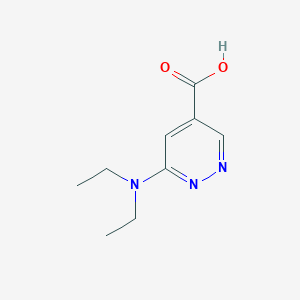
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
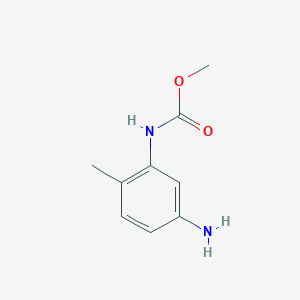
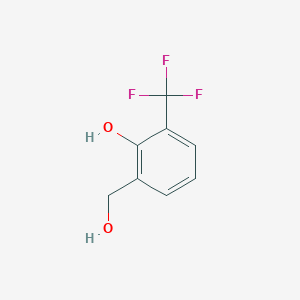
![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
